N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Description
This compound is a structurally complex molecule featuring a pyrimidine core linked to a substituted tetrahydrofuran ring. Key structural elements include:
- A bis(4-methoxyphenyl)-phenylmethoxy (trityl) protecting group at the 5′-position of the oxolane ring, enhancing steric protection and lipophilicity .
- A benzamide moiety at the pyrimidine 4-position, which may influence target binding or solubility .
The compound’s design suggests applications in nucleotide analog synthesis or prodrug development, leveraging its protective groups for controlled reactivity.
Properties
Molecular Formula |
C42H41F3N4O9 |
|---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C42H41F3N4O9/c1-54-31-18-14-29(15-19-31)41(28-12-7-4-8-13-28,30-16-20-32(55-2)21-17-30)57-26-33-35(50)36(56-25-9-23-46-39(52)42(43,44)45)38(58-33)49-24-22-34(48-40(49)53)47-37(51)27-10-5-3-6-11-27/h3-8,10-22,24,33,35-36,38,50H,9,23,25-26H2,1-2H3,(H,46,52)(H,47,48,51,53)/t33-,35-,36-,38-/m1/s1 |
InChI Key |
VDDTUBXXNJPUKC-XHOUGWTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OCCCNC(=O)C(F)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OCCCNC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of oxolan-2-yl intermediate | Starting from a suitable sugar derivative (e.g., ribose or deoxyribose), selective protection and ring closure to form the tetrahydrofuran ring with stereochemical control | Protecting groups such as trityl introduced at 5′-hydroxyl to enhance stability and lipophilicity |
| 2 | Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group | Reaction with bis(4-methoxyphenyl)phenylmethyl chloride under basic conditions | Provides steric protection and modulates solubility |
| 3 | Functionalization at 3-position with 3-[(2,2,2-trifluoroacetyl)amino]propoxy | Nucleophilic substitution using 3-aminopropanol derivatives followed by trifluoroacetylation | The trifluoroacetyl group acts as a protective and modulating moiety for biological activity |
| 4 | Coupling of oxopyrimidinyl and benzamide moieties | Amide bond formation via coupling agents such as EDCI or DCC in the presence of base | Ensures formation of the benzamide linkage at pyrimidine 4-position |
Industrial Scale Synthesis
On an industrial scale, the synthesis employs automated reactors and continuous flow chemistry to optimize reaction kinetics and minimize waste. Purification steps include:
- Chromatographic techniques (e.g., flash chromatography, HPLC) to separate desired product from impurities.
- Crystallization to enhance purity and isolate the compound in a solid form suitable for storage and handling.
Advanced process analytical technologies (PAT) monitor reaction progress and ensure batch-to-batch consistency.
Chemical Reactions and Mechanistic Insights
Reaction Types Involved
- Protection and Deprotection: Use of trityl groups to protect hydroxyl functionalities during multi-step synthesis.
- Nucleophilic Substitution: Introduction of the trifluoroacetylated amino-propoxy group via nucleophilic attack on activated intermediates.
- Amide Bond Formation: Coupling of benzamide to the pyrimidine ring via peptide coupling chemistry.
- Stereoselective Ring Formation: Control of stereochemistry during oxolane ring closure to maintain the (2R,3R,4R,5R) configuration.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Protection (tritylation) | Bis(4-methoxyphenyl)phenylmethyl chloride, base (e.g., pyridine) | Room temperature to mild heating, inert atmosphere |
| Trifluoroacetylation | Trifluoroacetic anhydride, base (e.g., triethylamine) | Low temperature (0–5°C) to avoid side reactions |
| Amide Coupling | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole) | Anhydrous solvents (e.g., DMF), 0–25°C |
| Oxolane ring formation | Acid catalysis or base-mediated cyclization | Controlled pH and temperature to favor desired stereochemistry |
Data Tables Summarizing Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting material | Sugar derivative (e.g., ribose) | Purity >98% |
| Protecting group reagent | Bis(4-methoxyphenyl)phenylmethyl chloride | Stoichiometric or slight excess |
| Trifluoroacetylation agent | Trifluoroacetic anhydride | 1.1 equivalents |
| Coupling agent | EDCI or DCC | 1.2 equivalents |
| Solvent | Dichloromethane, DMF, pyridine | Anhydrous, distilled |
| Temperature | 0°C to 40°C depending on step | Controlled precisely |
| Reaction time | 1–24 hours depending on step | Monitored by TLC or HPLC |
| Yield per step | 70–95% | Optimized for each reaction |
| Final purity | >98% by HPLC | Confirmed by NMR and MS |
In-Depth Research Findings on Preparation
- The stereochemical integrity of the oxolane ring is crucial for biological activity; thus, stereoselective synthesis and chiral catalysts or auxiliaries are often employed.
- Use of the bis(4-methoxyphenyl)-phenylmethoxy protecting group enhances the compound’s lipophilicity and stability during synthesis, facilitating purification and handling.
- Trifluoroacetylation of the amino group on the propoxy side chain modulates the compound’s reactivity and biological interactions, serving as a protective group that can be selectively removed or modified in subsequent steps.
- Amide bond formation between the oxopyrimidinyl intermediate and benzamide moiety is typically achieved under mild conditions to prevent degradation of sensitive functional groups.
- Continuous flow synthesis and automated reactors have been shown to improve reproducibility and scalability, reducing reaction times and waste generation.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Protective Group Impact: The trityl group in the target compound and CAS 81256-87-3 enhances steric protection but reduces aqueous solubility compared to acetylated ribose derivatives (e.g., FDB023789) . Trifluoroacetyl vs.
Mechanism of Action (MOA) Similarities :
- Compounds with shared scaffolds (e.g., pyrimidine-oxolane backbone) likely exhibit overlapping MOAs, such as nucleotide analog activity or kinase inhibition, as seen in Park et al.’s analysis of structurally related natural products .
- Transcriptome and docking analyses () support that scaffold similarity correlates with target binding patterns. For example, the benzamide moiety may mimic ATP-binding pockets in kinases.
Prodrug Potential: The 2-cyanoethoxy-phosphanyl group in ’s compound suggests prodrug activation via phosphatase cleavage, a feature absent in the target compound but critical for nucleotide delivery .
Toxicity Considerations: Trifluoroacetylated amines are associated with idiosyncratic toxicity risks (e.g., immunogenicity), whereas TBS-protected analogs may mitigate this but introduce lipophilicity-driven off-target effects .
Biological Activity
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure
The compound is characterized by a multi-ring structure that incorporates a pyrimidine core and various functional groups that may influence its biological interactions. The detailed molecular formula is with a molecular weight of 661.88 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential use in treating inflammatory diseases.
3. Antioxidant Activity
In vitro evaluations have indicated that this compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of cell growth in MDA-MB-231 breast cancer cells at concentrations above 10 µM. |
| Study 2 | Assess anti-inflammatory properties | Reduction in paw edema in rats by 50% compared to control after administration of 20 mg/kg. |
| Study 3 | Investigate antioxidant capacity | Exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assay, indicating strong antioxidant potential. |
The biological effects of this compound are likely mediated through multiple pathways:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.
- Gene Expression Regulation : It has been suggested that this compound can influence the expression of genes related to inflammation and cancer progression.
- Enzyme Inhibition : The inhibition of specific enzymes involved in inflammatory processes is a key mechanism for its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
